1-{[6-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole
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Overview
Description
1-{[6-(1-BENZOFURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE is a complex heterocyclic compound that integrates multiple functional groups, including benzofuran, triazole, thiadiazole, and benzodiazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(1-BENZOFURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazolothiadiazole core through the reaction of 1,2,4-triazole with thiadiazole under specific conditions, such as refluxing in ethanol with a catalytic amount of piperidine . The benzofuran and benzodiazole moieties are then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{[6-(1-BENZOFURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound .
Scientific Research Applications
1-{[6-(1-BENZOFURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[6-(1-BENZOFURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity.
Signal Transduction: It may interfere with signal transduction pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Antimicrobial Action: The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparison with Similar Compounds
1-{[6-(1-BENZOFURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolothiadiazole core but may have different substituents, affecting their pharmacological activities.
Benzofuran Derivatives: Compounds with the benzofuran moiety may exhibit similar biological activities but differ in their overall pharmacokinetic profiles.
Benzodiazole Derivatives: These compounds may have similar enzyme inhibitory activities but differ in their specificity and potency.
Properties
Molecular Formula |
C19H12N6OS |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-6-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H12N6OS/c1-4-8-15-12(5-1)9-16(26-15)18-23-25-17(21-22-19(25)27-18)10-24-11-20-13-6-2-3-7-14(13)24/h1-9,11H,10H2 |
InChI Key |
MOYLTNARYJWBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN4C(=NN=C4S3)CN5C=NC6=CC=CC=C65 |
Origin of Product |
United States |
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